N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromene ring system, which imparts unique photochemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine typically involves the esterification of a chromene derivative with a glycine derivative. One common method involves the activation of the carboxylic acid group of the chromene derivative using N,N’-carbonyldiimidazole, followed by reaction with glycine . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine can undergo various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromene ring can be reduced to form alcohol derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl substituted chromene derivatives.
Scientific Research Applications
N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine involves its interaction with specific molecular targets. The chromene ring system can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also generate reactive oxygen species upon exposure to light, leading to photodynamic effects.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide: Another coumarin derivative with similar biological activities.
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid: Known for its antimicrobial properties.
Uniqueness
N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine is unique due to its specific substitution pattern on the chromene ring, which imparts distinct photochemical and biological properties. Its ability to generate reactive oxygen species upon light exposure makes it particularly interesting for photodynamic therapy applications.
Properties
Molecular Formula |
C16H17NO6 |
---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
2-[2-(4-ethyl-2-oxochromen-7-yl)oxypropanoylamino]acetic acid |
InChI |
InChI=1S/C16H17NO6/c1-3-10-6-15(20)23-13-7-11(4-5-12(10)13)22-9(2)16(21)17-8-14(18)19/h4-7,9H,3,8H2,1-2H3,(H,17,21)(H,18,19) |
InChI Key |
MPRHVYQJIDBFNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.